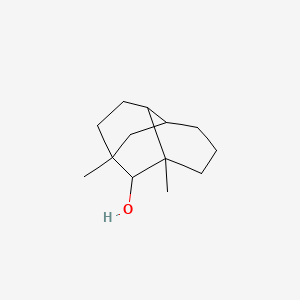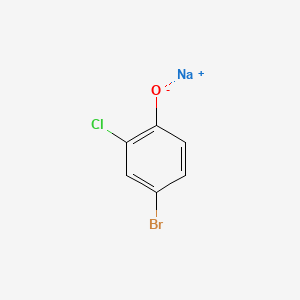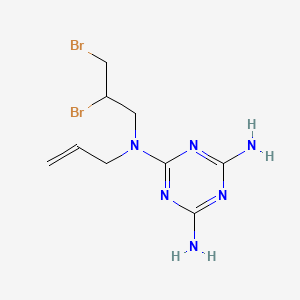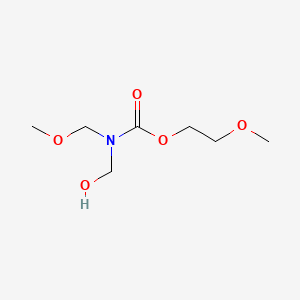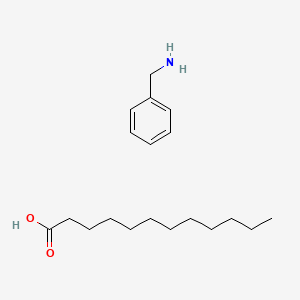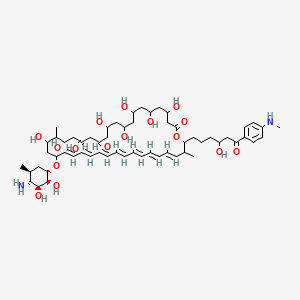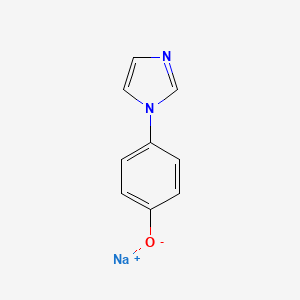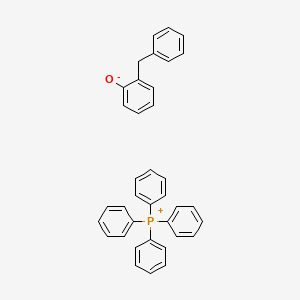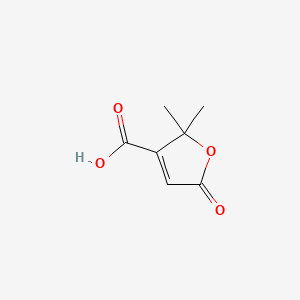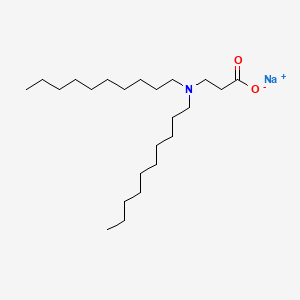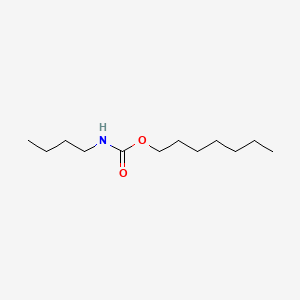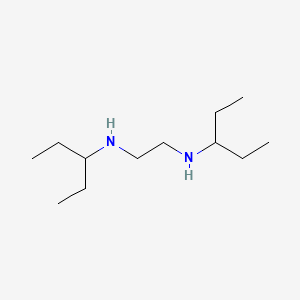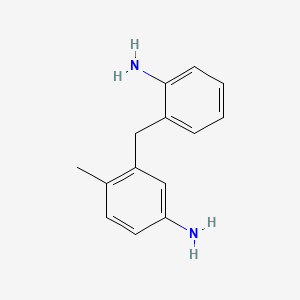
3-((2-Aminophenyl)methyl)-p-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Aminophenyl)methyl)-p-toluidine is an organic compound that features a benzene ring substituted with an aminomethyl group and a p-toluidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminophenyl)methyl)-p-toluidine typically involves the reaction of 2-aminobenzylamine with p-tolualdehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Aminophenyl)methyl)-p-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or imines.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides can be used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones, imines, and other oxidized derivatives.
Reduction: Saturated amines and other reduced forms.
Substitution: Halogenated, sulfonated, and alkylated derivatives.
Aplicaciones Científicas De Investigación
3-((2-Aminophenyl)methyl)-p-toluidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-((2-Aminophenyl)methyl)-p-toluidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to changes in their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalines: These compounds share a similar aromatic structure and have diverse biological activities.
Quinazolines: Known for their medicinal properties, including anticancer and antimicrobial activities.
Indoles: Another class of aromatic compounds with significant biological relevance.
Uniqueness
3-((2-Aminophenyl)methyl)-p-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
85391-62-4 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-[(2-aminophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h2-7,9H,8,15-16H2,1H3 |
Clave InChI |
ZSHDZKRJSYRBBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)CC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


